molecular formula C6H12ClF2N B6302499 [(1R)-3,3-Difluorocyclopentyl]methanamine hydrochloride CAS No. 2173052-22-5

[(1R)-3,3-Difluorocyclopentyl]methanamine hydrochloride

Cat. No. B6302499
CAS RN: 2173052-22-5
M. Wt: 171.61 g/mol
InChI Key: HWMZUTJOBXFEKK-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[(1R)-3,3-Difluorocyclopentyl]methanamine hydrochloride” is a chemical compound with the molecular formula C6H12ClF2N . It is also known by its synonyms [(1R)-3,3-DIFLUOROCYCLOPENTYL]METHANAMINE HCL and (lR)-3, 3- DIFLUOROCYCLOPENTYL]METHANAM INE HYDROCHLORIDE .


Molecular Structure Analysis

The molecular structure of “[(1R)-3,3-Difluorocyclopentyl]methanamine hydrochloride” consists of a cyclopentyl ring with two fluorine atoms attached to the same carbon atom, and a methanamine group attached to one of the carbons of the cyclopentyl ring . The InChI code for this compound is 1S/C6H11F2N.ClH/c7-6(8)2-1-5(3-6)4-9;/h5H,1-4,9H2;1H .

Scientific Research Applications

Muscarinic M(3) Receptor Antagonist

[(1R)-3,3-Difluorocyclopentyl]methanamine hydrochloride has been studied as a part of novel muscarinic M(3) receptor antagonists. These compounds, including variations of (1R)-3,3-Difluorocyclopentyl, were developed for the treatment of urinary tract disorders, irritable bowel syndrome, and respiratory disorders. Their selectivity for M(3) over M(2) receptors makes them a subject of interest in pharmacology (Mitsuya et al., 2000).

N-Substituted N-(1-Phenylcyclopentylmethyl)oxamides Synthesis

Research has been conducted on the synthesis of N′-substituted N-(1-phenylcyclopentylmethyl)oxamides, which involves compounds containing a 1-phenylcyclopentylmethylamino group. These compounds, derived from (1-phenylcyclopentyl)methanamine, exhibit a broad spectrum of biological activity and are part of ongoing studies in organic chemistry (Aghekyan et al., 2013).

Structural Analysis

The compound has been used in the synthesis of N-(2-Pyridylmethyleneamino)dehydroabietylamine, providing insights into the structural aspects of cyclohexane rings and their conformation. This research adds to the understanding of molecular structures and their potential applications in various fields (Wu et al., 2009).

Therapeutic Applications

While excluding drug use and dosage, it's notable that the research on this compound and its derivatives has implications in therapeutic applications. For instance, its role in synthesizing certain antidepressants and its involvement in pharmacological studies underline its importance in medical research (Vukics et al., 2002).

Future Directions

While specific future directions for “[(1R)-3,3-Difluorocyclopentyl]methanamine hydrochloride” are not mentioned in the sources I found, methenamine, a related compound, is seen as a promising strategy for the prevention of recurrent urinary tract infections due to its conversion to formaldehyde in acidified urine . This suggests potential future research directions in exploring the antibacterial properties of similar compounds.

properties

IUPAC Name

[(1R)-3,3-difluorocyclopentyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c7-6(8)2-1-5(3-6)4-9;/h5H,1-4,9H2;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMZUTJOBXFEKK-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CN)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C[C@@H]1CN)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1R)-3,3-Difluorocyclopentyl]methanamine hydrochloride

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